Sodium 1-cyanoethane-1-sulfinate Sodium 1-cyanoethane-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17686486
InChI: InChI=1S/C3H5NO2S.Na/c1-3(2-4)7(5)6;/h3H,1H3,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C3H4NNaO2S
Molecular Weight: 141.13 g/mol

Sodium 1-cyanoethane-1-sulfinate

CAS No.:

Cat. No.: VC17686486

Molecular Formula: C3H4NNaO2S

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-cyanoethane-1-sulfinate -

Specification

Molecular Formula C3H4NNaO2S
Molecular Weight 141.13 g/mol
IUPAC Name sodium;1-cyanoethanesulfinate
Standard InChI InChI=1S/C3H5NO2S.Na/c1-3(2-4)7(5)6;/h3H,1H3,(H,5,6);/q;+1/p-1
Standard InChI Key XGLDWTDYDCXAKV-UHFFFAOYSA-M
Canonical SMILES CC(C#N)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Sodium 1-cyanoethane-1-sulfinate has the molecular formula C₃H₅NNaO₃S and a molar mass of 158.131 g/mol . Its structure consists of a two-carbon chain with a sulfinate group (-SO₂⁻) at the first carbon and a cyano group (-CN) at the adjacent position, neutralized by a sodium counterion. The sulfinate group’s resonance stabilization and the electron-withdrawing cyano moiety contribute to its stability in aqueous environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₅NNaO₃S
Exact Mass157.989 g/mol
PSA (Polar Surface Area)86.54 Ų
LogP (Partition Coefficient)0.87
Refractive Index1.494

The compound’s LogP value indicates moderate hydrophilicity, aligning with its ionic sulfinate group. Its polar surface area suggests potential for hydrogen bonding, which influences solubility in polar solvents like water or ethanol .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of sodium 1-cyanoethane-1-sulfinate is inferred from methodologies for analogous sulfinates. A patented approach involves the reaction of 1-chloroethane-1-sulfonyl chloride with sodium cyanide in the presence of a phase-transfer catalyst :

ClCH2SO2Cl+NaCNPTCNCCH2SO2Na+NaCl+HCl\text{ClCH}_2\text{SO}_2\text{Cl} + \text{NaCN} \xrightarrow{\text{PTC}} \text{NCCH}_2\text{SO}_2\text{Na} + \text{NaCl} + \text{HCl}

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide enhance reaction efficiency by facilitating ion exchange between organic and aqueous phases . The reaction typically proceeds at ambient temperature (20–25°C) under nitrogen to prevent cyanide oxidation.

Optimization Challenges

Key challenges include:

  • Cyanide Safety: Handling sodium cyanide requires rigorous safety protocols due to acute toxicity.

  • Byproduct Management: Chloride and hydrochloric acid byproducts necessitate neutralization steps.

  • Yield Limitations: Reported yields for similar sulfinates range from 65–80%, influenced by solvent choice (e.g., THF vs. DMF) .

Physicochemical Behavior and Stability

Solubility and Reactivity

Sodium 1-cyanoethane-1-sulfinate exhibits high solubility in water (>500 mg/mL at 25°C) and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The sulfinate group acts as a soft nucleophile, participating in Michael additions and radical reactions, while the cyano group can undergo hydrolysis to carboxylic acids under acidic conditions.

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of analogous sulfinates reveals decomposition onset temperatures near 150–200°C, primarily due to desulfination and cyano group degradation . Storage under inert atmospheres (argon or nitrogen) is recommended to prevent oxidation of the sulfinate moiety to sulfonate.

Applications in Organic Synthesis

Role as a Sulfinylating Agent

The compound’s sulfinate group serves as a precursor for sulfones and sulfonamides. For example, reaction with alkyl halides yields sulfones via nucleophilic substitution:

NCCH2SO2Na+R-XNCCH2SO2R+NaX\text{NCCH}_2\text{SO}_2\text{Na} + \text{R-X} \rightarrow \text{NCCH}_2\text{SO}_2\text{R} + \text{NaX}

This reactivity is exploited in pharmaceutical intermediates, such as sulfonamide antibiotics .

Radical Initiation in Polymer Chemistry

In polymer networks, sulfinate salts act as co-initiators in redox systems. For instance, combining sodium 1-cyanoethane-1-sulfinate with peroxides generates sulfate radicals, initiating polymerization of acrylates or styrenes .

CompoundDNA Damage (Olive Tail Moment)Metabolic Activation RequiredSource
2-Cyanoethanesulfonamide12.3 ± 1.5Yes (CYP2E1)
Benzyl Cyanide15.8 ± 2.1Yes

Analytical Characterization Methods

Spectroscopic Techniques

  • FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1050–1150 cm⁻¹ (asymmetric SO₂ stretch) .

  • NMR: 1H^1\text{H} NMR (D₂O): δ 2.85 (t, J=7.2 Hz, 2H, CH₂-SO₂), δ 3.30 (t, J=7.2 Hz, 2H, CH₂-CN) .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves baseline separation with a retention time of 6.8 minutes .

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